1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Description
This urea derivative features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3, linked via a three-carbon propyl chain to a urea moiety. The urea nitrogen is further substituted with a 4-fluorophenyl group. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions. Pyridazinone derivatives are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-18-9-3-15(4-10-18)19-11-12-20(27)26(25-19)14-2-13-23-21(28)24-17-7-5-16(22)6-8-17/h3-12H,2,13-14H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHRQBDOLIJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.
Urea Formation: The final step involves the reaction of the substituted pyridazinone with 4-fluorophenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage undergoes both acidic and basic hydrolysis:
Kinetic studies show base-catalyzed hydrolysis proceeds 3.2× faster than acid-mediated cleavage at 25°C .
Oxidation-Reduction Reactions
The pyridazinone core undergoes redox transformations:
Oxidation
Reduction
Electrophilic Substitution
The electron-rich 4-methoxyphenyl group undergoes directed substitution:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | para to OMe | 4-methoxy-3-nitro-phenyl derivative | 68% |
| Bromination | Br₂/FeBr₃, 25°C | ortho to F | 2-bromo-4-fluorophenyl analogue | 82% |
DFT calculations (B3LYP/6-311+G**) confirm the methoxy group directs electrophiles to the para position with 94% regioselectivity .
Biological Transformations
In vitro metabolic studies reveal two primary pathways:
Stability Under Various Conditions
Critical stability parameters from accelerated degradation studies:
Scientific Research Applications
The compound 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Anticancer Activity
Research indicates that compounds containing pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The presence of the fluorophenyl and methoxyphenyl groups may enhance the binding affinity to cancer cell receptors, increasing therapeutic efficacy.
Antimicrobial Properties
The urea linkage in this compound suggests potential antimicrobial activity. Compounds with similar urea functionalities have been documented to exhibit broad-spectrum antimicrobial effects against various pathogens. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes or receptors could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Table 1: Comparison of Biological Activities
Case Study 1: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazinone derivatives similar to our compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth by inducing apoptosis through caspase activation pathways. The fluorophenyl group was identified as a critical component for enhancing cytotoxicity.
Case Study 2: Antimicrobial Testing
A comprehensive screening of urea-based compounds was conducted to assess their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.
Case Study 3: Inflammation Reduction
In an experimental model of inflammation, a derivative of the compound was tested for its ability to reduce edema and inflammatory cytokine levels. The findings revealed that the compound effectively attenuated inflammation, providing insights into its therapeutic potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity, while the urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous ureas and heterocyclic derivatives documented in chemical databases.
Substituent Variations on the Aromatic Rings
- 1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea (): Replaces the 4-fluorophenyl group with a 3,5-dimethoxyphenylurea moiety. The 4-chlorophenyl substituent on the pyridazinone introduces a stronger electron-withdrawing effect compared to the 4-methoxyphenyl group in the target compound. This could alter binding affinity in biological systems, particularly in kinase or receptor targets sensitive to halogen interactions .
- N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-N'-(4-methoxyphenyl)urea (): Substitutes the pyridazinone core with a piperazine ring and introduces a 2-fluorophenyl group.
Heterocyclic Core Modifications
- 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Replaces the pyridazinone with a pyrrolidinone ring. Pyrrolidinones are less planar than pyridazinones, which may reduce π-π stacking interactions but improve membrane permeability. The ethoxy group on the phenyl ring could increase lipophilicity compared to the methoxy group in the target compound .
Urea Linker and Chain Length
- 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-methylphenyl)quinazoline-2,4-dione (): Utilizes a quinazoline-dione core instead of pyridazinone and replaces the urea linkage with a carbonyl group. The absence of urea eliminates hydrogen-bonding capacity, which is critical for target engagement in many enzyme inhibitors .
Structural and Functional Data Table
Research Findings and Implications
- Electron Effects : The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, which may optimize binding to targets requiring both hydrophobic and polar interactions. In contrast, the 4-chlorophenyl analog () could exhibit stronger binding but lower metabolic stability due to increased molecular weight .
- Pharmacokinetics: Piperazine-containing analogs () may offer superior aqueous solubility, a critical factor for oral bioavailability, compared to the pyridazinone-based target compound.
Biological Activity
1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22FN3O2
- Molecular Weight : 329.39 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Research indicates that this compound may exhibit its biological activity through various mechanisms, including:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption .
- Receptor Modulation : It may interact with specific receptors that play a role in cell signaling pathways associated with inflammation and cancer progression .
Pharmacological Effects
1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea has demonstrated several pharmacological effects:
- Antitumor Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
- Cholesterol-Lowering Effects : In animal models, it has been reported to lower total plasma cholesterol levels, indicating its potential use in managing hyperlipidemia .
Study 1: Antitumor Efficacy
A study involving the administration of this compound to various cancer cell lines revealed significant cytotoxicity. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Study 2: Cholesterol Absorption Inhibition
In a controlled animal study, 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea was administered to hamsters fed a high-cholesterol diet. Results showed a marked reduction in serum cholesterol levels compared to the control group, supporting its efficacy as a cholesterol absorption inhibitor .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-3-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, the urea moiety can be introduced via reaction of 4-fluorophenyl isocyanate with a pyridazine-containing intermediate. Optimization using Design of Experiments (DoE) is critical: vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% DBU) to maximize yield. Flow chemistry setups (e.g., continuous-flow reactors) improve reproducibility and reduce side reactions . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-UV (≥95% purity) is essential to confirm structural integrity .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Perform pH-dependent solubility assays in buffers (pH 2–7.4) using shake-flask or UV-spectrophotometry methods. For stability, incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, monitoring degradation via LC-MS over 24–48 hours. Structural analogs with fluorophenyl groups (e.g., ) show improved stability in acidic conditions due to reduced hydrolysis of the urea bond .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., serine proteases or kinases) given the urea scaffold’s affinity for polar active sites (e.g., ’s urea derivative targeting serine protease 1). Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) with IC50 determination. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) can identify cytotoxic profiles .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Conduct PK studies in rodents: measure plasma half-life (t1/2), bioavailability (F%), and tissue distribution via LC-MS/MS. If low F% is observed, modify the propyl linker (e.g., replace with PEG chains) to enhance solubility, as seen in hydroxy acid derivatives ( ). Molecular dynamics simulations can predict binding pose stability in target proteins .
Q. What strategies are effective for improving selectivity against off-target receptors?
- Methodological Answer : Use structure-activity relationship (SAR) studies guided by crystallography or docking (e.g., SwissDock, AutoDock Vina). Introduce steric hindrance (e.g., methyl groups on the pyridazine ring) or modify electronic properties (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups). Competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-labeled analogs) quantify selectivity ratios .
Q. How should researchers design experiments to validate the compound’s mechanism of action in complex disease models?
- Methodological Answer : Employ CRISPR-Cas9 knockouts of the putative target in cell lines to confirm on-target effects. For in vivo validation, use transgenic models (e.g., xenografts with luciferase-tagged tumors) and monitor pharmacodynamic biomarkers (e.g., phosphorylated kinases via Western blot). ’s spirocyclic compounds demonstrate efficacy in disease models via similar workflows .
Q. What analytical methods are critical for detecting and quantifying metabolites?
- Methodological Answer : High-resolution mass spectrometry (HRMS, Q-TOF) coupled with UPLC identifies phase I/II metabolites. Use <sup>19</sup>F-NMR to track fluorophenyl degradation products. For quantitative analysis, develop a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects in biological samples .
Data Analysis & Optimization
Q. How can researchers statistically analyze dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism or R. Use bootstrapping to estimate confidence intervals for EC50/IC50. Outlier detection (Grubbs’ test) and normalization to controls (e.g., DMSO vehicle) reduce variability. ’s flow-chemistry optimization framework provides a template for robust DoE .
Q. What computational tools aid in predicting off-target interactions?
- Methodological Answer : Utilize cheminformatics platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach). Molecular fingerprinting (e.g., Morgan fingerprints) identifies structurally related off-targets. Validate predictions with thermal shift assays (TSA) to measure target protein stabilization .
Notes for Implementation
- Avoid commercial databases (e.g., BenchChem) and prioritize peer-reviewed protocols from , and 17.
- Structural analogs in and provide SAR benchmarks for medicinal chemistry optimization.
- Synthetic challenges (e.g., urea bond stability) require careful monitoring via in-line IR spectroscopy during reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
